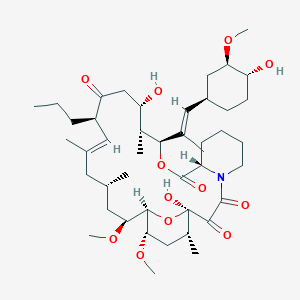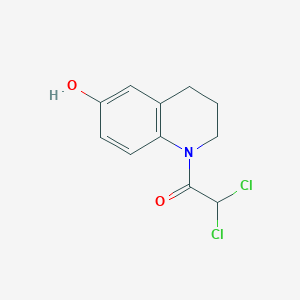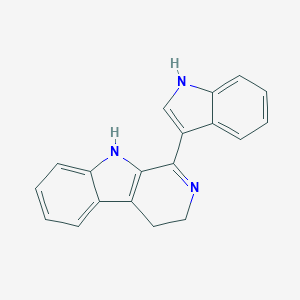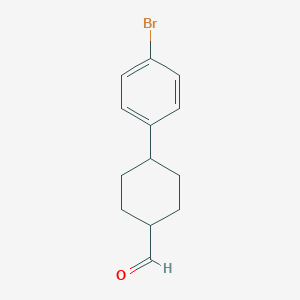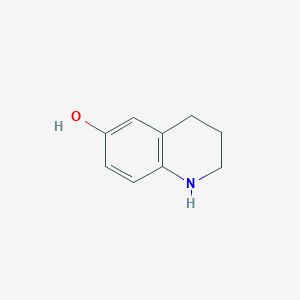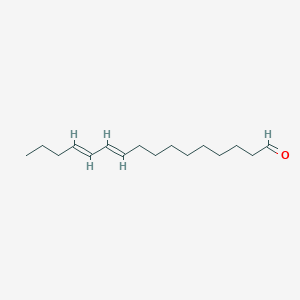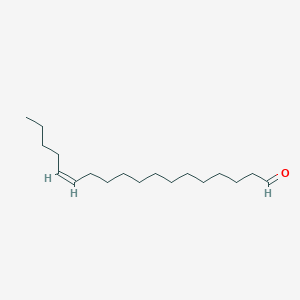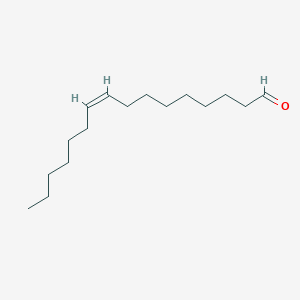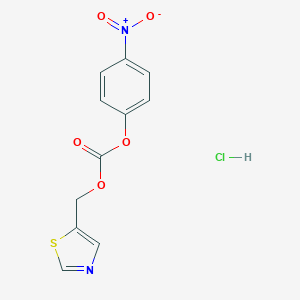
D-グルコサミン-6-リン酸
概要
説明
グルコサミン-6-リン酸(水和物)は、ヘキソサミン生合成経路において重要な役割を果たす単糖誘導体です。これは、軟骨やその他の結合組織の必須成分であるグリコサミノグリカンを含む様々な生体分子の合成における中間体です。この化合物は、代謝と構造完全性に関連する細胞プロセスへの関与で知られています。
2. 製法
合成経路と反応条件: グルコサミン-6-リン酸(水和物)は、グルタミン存在下でグルコサミン-6-リン酸シンターゼの作用により、D-フルクトース-6-リン酸から合成できます。 この酵素反応は、グルタミンからD-フルクトース-6-リン酸へのアミノ基の転移を伴い、グルコサミン-6-リン酸とグルタミン酸が生成されます .
工業的製造方法: グルコサミン-6-リン酸の工業的製造には、多くの場合、微生物発酵が関与します。大腸菌やアスペルギルス・ニガーなどの特定の細菌や真菌の株は、グルコサミン-6-リン酸シンターゼ酵素を過剰生産するように設計されています。 発酵プロセスは、収量と純度を最大限に高めるように最適化されています .
科学的研究の応用
Glucosamine-6-phosphate (hydrate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
作用機序
グルコサミン-6-リン酸(水和物)は、主にヘキソサミン生合成経路における役割を通じてその効果を発揮します。これは、グルコサミン-6-リン酸N-アセチルトランスフェラーゼ酵素の基質として働き、N-アセチルグルコサミン-6-リン酸に変換します。 この化合物はさらに処理されてウリジン二リン酸-N-アセチルグルコサミンを形成し、これはタンパク質のグリコシル化と細菌における細胞壁生合成における重要な分子です . 分子標的は、これらの経路に関与する様々な酵素を含み、この化合物は、シグナル伝達と代謝調節などの細胞プロセスに影響を与えます .
類似化合物:
N-アセチルグルコサミン: ヘキソサミン生合成経路におけるもう1つの重要な中間体です。
グルコサミン: 栄養補助食品で一般的に使用される、リン酸化されていない形態です。
フルクトース-6-リン酸: グルコサミン-6-リン酸合成における前駆体分子です。
独自性: グルコサミン-6-リン酸(水和物)は、グリコサミノグリカン生合成における特定の役割と、複数の代謝経路への関与により、ユニークです。 リン酸化されていない対応物とは異なり、これは、細胞構造と機能に必要な必須生体分子の形成に直接参加します .
生化学分析
Biochemical Properties
D-glucosamine-6-phosphate is involved in several biochemical reactions. It is produced during the hexosamine biosynthesis pathway by the enzyme glucosamine-6-phosphate deaminase from the substrates fructose-6-phosphate and glutamine . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the GlmS riboswitch, a ribozyme located in the 5’-UTR of the gene encoding GlmS, which inhibits GlmS production and decreases D-glucosamine-6-phosphate levels . Additionally, it is a substrate for N-acetyl-D-glucosamine kinase, which converts it into N-acetyl-D-glucosamine-6-phosphate .
Cellular Effects
D-glucosamine-6-phosphate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it is a precursor in the biosynthesis of UDP-GlcNAc, which is involved in protein glycosylation, a critical process for cell signaling and function . Moreover, D-glucosamine-6-phosphate has been shown to impact the production of bacterial cell walls, highlighting its importance in cellular structure and integrity .
Molecular Mechanism
The molecular mechanism of D-glucosamine-6-phosphate involves its interactions with various biomolecules. It binds to the GlmS riboswitch, inhibiting the production of GlmS and subsequently decreasing the levels of D-glucosamine-6-phosphate . This compound also acts as a substrate for enzymes such as glucosamine-6-phosphate synthase and N-acetyl-D-glucosamine kinase, facilitating the conversion of fructose-6-phosphate and glutamine into D-glucosamine-6-phosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-glucosamine-6-phosphate can change over time. The stability of this compound is greater than that of its sodium salt . Long-term studies have shown that D-glucosamine-6-phosphate can influence cellular function, including changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of D-glucosamine-6-phosphate vary with different dosages in animal models. At lower doses, it has been shown to positively influence cellular processes such as protein glycosylation and bacterial cell wall formation At higher doses, there may be toxic or adverse effects, although specific studies on dosage thresholds and toxicity are limited
Metabolic Pathways
D-glucosamine-6-phosphate is involved in the hexosamine biosynthetic pathway. It is formed from D-fructose-6-phosphate by glucosamine-6-phosphate synthase in the presence of glutamine . This compound is a precursor in the biosynthesis of UDP-GlcNAc, which is essential for protein glycosylation and bacterial cell wall formation . Additionally, it interacts with enzymes such as N-acetyl-D-glucosamine kinase, which converts it into N-acetyl-D-glucosamine-6-phosphate .
Transport and Distribution
Within cells and tissues, D-glucosamine-6-phosphate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can affect its activity and function, influencing cellular processes such as protein glycosylation and bacterial cell wall formation .
Subcellular Localization
D-glucosamine-6-phosphate is localized in specific subcellular compartments, where it exerts its effects on cellular activity and function. Targeting signals and post-translational modifications direct this compound to specific organelles, such as the cytoplasm and the endoplasmic reticulum . This localization is crucial for its role in protein glycosylation and other cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Glucosamine-6-phosphate (hydrate) can be synthesized from D-fructose-6-phosphate through the action of glucosamine-6-phosphate synthase in the presence of glutamine. This enzymatic reaction involves the transfer of an amino group from glutamine to D-fructose-6-phosphate, forming glucosamine-6-phosphate and glutamate .
Industrial Production Methods: Industrial production of glucosamine-6-phosphate often involves microbial fermentation. Specific strains of bacteria or fungi, such as Escherichia coli or Aspergillus niger, are engineered to overproduce the enzyme glucosamine-6-phosphate synthase. The fermentation process is optimized to maximize yield and purity .
化学反応の分析
反応の種類: グルコサミン-6-リン酸(水和物)は、以下を含むいくつかの種類の化学反応を起こします。
酸化: グルコサミン-6-リン酸デヒドロゲナーゼを生成するために酸化することができます。
還元: 還元反応は、様々なアミン誘導体に変換することができます。
置換: リン酸基が他の官能基に置き換えられる置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムのような還元剤が頻繁に使用されます。
置換: 条件は、通常、リン酸基の置換を促進するために酸性または塩基性触媒を伴います。
主な生成物: これらの反応から生成される主な生成物には、N-アセチルグルコサミン-6-リン酸とウリジン二リン酸-N-アセチルグルコサミンが含まれ、どちらもグリコシル化プロセスにおける重要な中間体です .
4. 科学研究への応用
グルコサミン-6-リン酸(水和物)は、科学研究において幅広い用途があります。
化学: これは、複雑な炭水化物とグリコサミノグリカン合成における前駆体として使用されます。
生物学: この化合物は、細胞代謝とシグナル伝達経路における役割について研究されています。
医学: これは、軟骨修復と炎症の軽減に役立つ可能性のある、変形性関節症などの状態における潜在的な治療効果について調査されています.
産業: これは、関節の健康を改善することを目的とした栄養補助食品の製造、および皮膚の保湿特性のために化粧品業界で使用されています.
類似化合物との比較
N-acetylglucosamine: Another important intermediate in the hexosamine biosynthetic pathway.
Glucosamine: The non-phosphorylated form, commonly used in dietary supplements.
Fructose-6-phosphate: The precursor molecule in the synthesis of glucosamine-6-phosphate.
Uniqueness: Glucosamine-6-phosphate (hydrate) is unique due to its specific role in the biosynthesis of glycosaminoglycans and its involvement in multiple metabolic pathways. Unlike its non-phosphorylated counterpart, it directly participates in the formation of essential biomolecules required for cellular structure and function .
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJSSXDYDSUOOZ-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3616-42-0 | |
| Record name | D-Glucosamine 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucosamine 6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-GLUCOSAMINE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5ANY8MJ8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



